N~4~-(3,5-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~4~-(3,5-difluorophenyl)-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide, commonly referred to as DFP-10825, is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. DFP-10825 belongs to the class of piperidine-based compounds and has shown promising results in various preclinical studies.
Mécanisme D'action
DFP-10825 acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of the receptor by increasing the binding affinity of acetylcholine to the receptor. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It also exhibits anxiolytic and analgesic effects in preclinical studies. DFP-10825 has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
DFP-10825 has several advantages for lab experiments. It has a high binding affinity for the α7 nAChR and exhibits selectivity for this receptor. DFP-10825 is also stable and can be easily synthesized in large quantities. However, one of the limitations of DFP-10825 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
DFP-10825 has shown promising results in various preclinical studies, and there are several future directions for research on this compound. One potential direction is to study the effects of DFP-10825 in combination with other drugs for the treatment of neurological disorders. Another direction is to investigate the potential use of DFP-10825 as a cognitive enhancer in healthy individuals. Additionally, further research is needed to understand the long-term effects of DFP-10825 on neurotransmitter release and receptor function.
Méthodes De Synthèse
The synthesis of DFP-10825 involves a multi-step process that starts with the reaction of 3,5-difluoroaniline with ethyl 4-chloroacetoacetate to obtain ethyl 4-(3,5-difluorophenyl)-3-oxobutanoate. This intermediate is then reacted with piperidine and subsequent deprotection steps yield the final product, DFP-10825.
Applications De Recherche Scientifique
DFP-10825 has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. DFP-10825 has also been studied for its potential use as an analgesic and anxiolytic agent.
Propriétés
IUPAC Name |
4-N-(3,5-difluorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23F2N3O2/c1-3-21(4-2)17(24)22-7-5-12(6-8-22)16(23)20-15-10-13(18)9-14(19)11-15/h9-12H,3-8H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKQNZJULMDDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.